molecular formula C11H13IO2 B8347158 4-Iodo-1-(4-methoxyphenyl)-1-butanone

4-Iodo-1-(4-methoxyphenyl)-1-butanone

Cat. No.: B8347158
M. Wt: 304.12 g/mol
InChI Key: HVZWRPZVDXSOTL-UHFFFAOYSA-N
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Description

4-Iodo-1-(4-methoxyphenyl)-1-butanone is an aromatic ketone featuring a 4-methoxyphenyl group at position 1 and an iodine substituent at position 4 of the butanone backbone. This compound is synthesized via substitution reactions, such as those involving 4-iodo-1-butanoic acid derivatives, as demonstrated in protocols for analogous iodinated butanones (e.g., 4-iodo-1-(2-hydroxy-4-fluorophenyl)-1-butanone) .

Properties

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

4-iodo-1-(4-methoxyphenyl)butan-1-one

InChI

InChI=1S/C11H13IO2/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3

InChI Key

HVZWRPZVDXSOTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCI

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Iodinated Butanones

The substitution pattern on the aryl group and the position of iodine significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Key Features
4-Iodo-1-(4-methoxyphenyl)-1-butanone 4-MeO-C₆H₄, I at C4 C₁₁H₁₃IO₂ High potential for electrophilic reactivity due to iodine .
4-Iodo-1-(2-hydroxy-4-fluorophenyl)-1-butanone 2-OH-4-F-C₆H₃, I at C4 C₁₀H₁₀FIO₂ Polar hydroxy/fluoro groups increase solubility; iodine aids in radiolabeling .
1-(4-Hydroxy-3,5-diiodophenyl)-1-butanone 3,5-I₂-4-OH-C₆H₂ C₁₀H₁₀I₂O₂ Multiple iodines enhance steric bulk; phenolic -OH enables hydrogen bonding .

Key Observations :

  • Iodine Position : The iodine at C4 in the target compound facilitates nucleophilic substitution, unlike analogs with iodine on the aryl ring.

Functional Analogs: Non-Iodinated Aryl Butanones

Compounds such as 4-(4-methoxyphenyl)-2-butanone () lack iodine but share the 4-methoxyphenyl motif. These exhibit distinct reactivity:

  • Reduced Electrophilicity : Absence of iodine limits cross-coupling utility but may improve metabolic stability.
  • Biological Activity : β-carboline derivatives with 4-methoxyphenyl groups (e.g., 1-(4-methoxyphenyl)-3-substituted-β-carbolines) show cytotoxic activity (IC₅₀ = 2.13–10 μM) against cancer cell lines . The target compound’s iodine may enhance DNA intercalation or alkylation, though specific data are pending.

Carcinogenic Nitrosamine Derivatives: Contrasting Mechanisms

Tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) share the butanone backbone but incorporate nitroso groups, leading to potent carcinogenicity . Key differences:

Property 4-Iodo-1-(4-MeO-Ph)-1-Butanone NNK
Reactive Groups Iodine, methoxy Nitroso, pyridyl
Metabolic Activation Likely CYP450-independent CYP450-dependent (P-450b/c)
DNA Interaction Potential alkylation via iodine O⁶-methylguanine adducts
Carcinogenicity Not reported High (lung/pancreatic tumors)

Mechanistic Insights :

  • NNK’s nitroso group undergoes CYP450-mediated activation in Clara cells, forming DNA adducts (e.g., O⁶-methylguanine) linked to lung/pancreatic carcinogenesis .
  • The target compound’s iodine may confer distinct alkylation pathways, but absence of nitroso groups likely reduces carcinogenic risk.

Cytotoxic β-Carboline Derivatives: Substituent Effects

β-carbolines with 4-methoxyphenyl groups (e.g., 1-(4-MeO-Ph)-3-(2-methylthio-oxadiazole)-β-carboline) exhibit IC₅₀ values as low as 2.13 μM (ovarian cancer) . Comparatively:

  • Oxazole vs. Thioxo-Triazole Moieties : Oxazole derivatives (e.g., compound 10/11 in ) show superior cytotoxicity (PC-3: IC₅₀ = 1.5 μM) due to (substituted benzylidene)-oxazol-5-one groups .

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